Diethyl 4-chlorophenyl phosphate
Overview
Description
Diethyl 4-chlorophenyl phosphate is an organophosphorus compound with the chemical formula C10H14ClO4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphate group attached to a 4-chlorophenyl ring, making it a versatile molecule for different chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 4-chlorophenyl phosphate can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with diethyl phosphorochloridate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the phosphate ester bond .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its various applications .
Chemical Reactions Analysis
Types of Reactions: Diethyl 4-chlorophenyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-chlorophenol and diethyl phosphate.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide as reagents.
Substitution Reactions: Common nucleophiles include amines and alcohols, with reactions often carried out in organic solvents.
Major Products Formed:
Hydrolysis: Yields 4-chlorophenol and diethyl phosphate.
Substitution Reactions: Produces various substituted phenyl phosphates depending on the nucleophile used.
Scientific Research Applications
Diethyl 4-chlorophenyl phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 4-chlorophenyl phosphate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter . This interaction disrupts normal nerve function, which is the basis for its use in pesticides .
Comparison with Similar Compounds
- Diethyl phenyl phosphate
- Diethyl 4-methoxyphenyl phosphate
- Diethyl 4-nitrophenyl phosphate
Comparison: Diethyl 4-chlorophenyl phosphate is unique due to the presence of the 4-chloro substituent on the phenyl ring. This substituent influences the compound’s reactivity and its interactions with biological targets. Compared to diethyl phenyl phosphate, the chloro group enhances its inhibitory activity against certain enzymes . Similarly, the presence of the chloro group distinguishes it from diethyl 4-methoxyphenyl phosphate and diethyl 4-nitrophenyl phosphate, which have different substituents that affect their chemical and biological properties .
Properties
IUPAC Name |
(4-chlorophenyl) diethyl phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClO4P/c1-3-13-16(12,14-4-2)15-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGVKIMCKGXEEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198794 | |
Record name | Phosphoric acid, p-chlorophenyl diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5076-63-1 | |
Record name | Phosphoric acid, 4-chlorophenyl diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5076-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoric acid, p-chlorophenyl diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005076631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, p-chlorophenyl diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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